molecular formula C12H25N3 B3163181 [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine CAS No. 883533-09-3

[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine

Cat. No.: B3163181
CAS No.: 883533-09-3
M. Wt: 211.35 g/mol
InChI Key: LODVSWZYZLJVKJ-UHFFFAOYSA-N
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Description

[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine (CAS: 883533-09-3) is a bicyclic piperidine derivative with the molecular formula C₁₂H₂₅N₃ and a molecular weight of 211.35 g/mol . It is classified as an irritant (Hazard Class Xi) and is stored at room temperature . Industrially, it is available in 99% purity with packaging options such as 25 kg cardboard drums, supplied by manufacturers like CHEMLYTE SOLUTIONS CO., LTD .

Properties

IUPAC Name

[1-(1-methylpiperidin-4-yl)piperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-7-4-12(5-8-14)15-6-2-3-11(9-13)10-15/h11-12H,2-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODVSWZYZLJVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bipiperidine Core

The bipiperidine scaffold is constructed via alkylation of 1-methylpiperidine with 4-chloropiperidine under basic conditions. Deprotonation of 1-methylpiperidine with sodium hydride facilitates nucleophilic displacement of the chloride at the 4-position of the second piperidine ring, yielding 1'-methyl-1,4'-bipiperidine.

Ketone Formation at the 3-Position

Oxidation of the 3-position hydroxyl group (introduced via hydroxylation of the bipiperidine core using mCPBA) generates a ketone intermediate. This step is critical for subsequent reductive amination.

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, selectively introducing the aminomethyl group. This method achieves moderate yields (~60%) and avoids over-alkylation.

Reaction Scheme
$$
\text{1'-Methyl-1,4'-bipiperidin-3-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine}
$$

Nucleophilic Substitution (SN2) Pathway

Bromomethyl Intermediate Synthesis

The bipiperidine core is functionalized at the 3-position via free radical bromination using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN), yielding 3-bromomethyl-1'-methyl-1,4'-bipiperidine.

Ammonia Displacement

Reaction of the bromomethyl derivative with aqueous ammonia at elevated temperatures (60–80°C) facilitates SN2 displacement, producing the target amine. Yields are modest (~50%) due to competing elimination reactions.

Key Conditions

  • Solvent: Ethanol/water (3:1)
  • Temperature: 70°C
  • Time: 12–24 hours

Nitrile Reduction Strategy

Cyanoethylation of the Bipiperidine Core

A cyano group is introduced at the 3-position via nucleophilic substitution using potassium cyanide on a 3-bromo intermediate. This step requires anhydrous conditions to prevent hydrolysis.

Lithium Aluminum Hydride Reduction

The nitrile is reduced to a primary amine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This method achieves higher yields (~70%) but necessitates careful handling of pyrophoric reagents.

Reaction Scheme
$$
\text{3-Cyano-1'-methyl-1,4'-bipiperidine} \xrightarrow{\text{LiAlH}_4} \text{this compound}
$$

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Key Reference
Reductive Amination Selective; minimal byproducts Requires ketone intermediate ~60%
SN2 Alkylation Straightforward reagent availability Low yield due to elimination ~50%
Nitrile Reduction High yield; scalable Hazardous reagents; anhydrous conditions ~70%

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents (methyl vs. benzyl), substitution positions (3-yl vs. 4-yl), and salt forms. Key examples include:

Compound Name CAS Molecular Formula Substituents Salt Form Suppliers Key Characteristics
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine 883533-09-3 C₁₂H₂₅N₃ Methyl (1'), amine (methyl) Free base 4 Irritant, industrial-grade
[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride 1185295-95-7 C₁₈H₂₈N₃·3HCl Benzyl (1'), amine (methyl) Trihydrochloride 6 Research use, non-human consumption
[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]amine dihydrochloride N/A C₁₂H₂₅N₃·2HCl Methyl (1'), amine (methyl) Dihydrochloride 4 Positional isomer (4-yl)
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine N/A C₁₄H₂₂N₂ Benzyl (1'), methyl (4') Free base N/A Intermediate for Tofacitinib citrate

Key Differences and Implications

Substituent Effects :

  • Methyl vs. Benzyl : The methyl group in this compound likely reduces steric hindrance compared to the bulkier benzyl substituent in its trihydrochloride analog. This difference may influence reactivity in downstream syntheses, such as in pharmaceutical intermediates .
  • Salt Forms : Hydrochloride salts (e.g., trihydrochloride) enhance solubility and stability for research applications, whereas the free base form is more common in industrial settings .

Commercial Availability :

  • The benzyl-substituted trihydrochloride variant has 6 suppliers , reflecting its broader use in research, whereas the methyl-substituted free base has 4 suppliers , suggesting niche industrial demand .

Applications: Benzyl Analogs: Used as intermediates in pharmaceuticals (e.g., Tofacitinib citrate synthesis) due to their stability and compatibility with multi-step reactions .

Research and Industrial Relevance

  • Synthetic Utility : The benzyl-substituted compound’s role in Tofacitinib synthesis highlights the importance of substituent selection for drug development . In contrast, the methyl variant’s simpler structure may favor cost-effective large-scale production .
  • Safety Profiles : Both compounds share irritant properties, but hydrochloride salts may require additional handling protocols due to their hygroscopic nature .

Biological Activity

[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C12_{12}H25_{25}N3_3 and a molecular weight of 211.35 g/mol. Its structure consists of a bipiperidine framework, which is known for conferring various biological activities.

1. Antagonistic Effects on TRPV1 Receptors

Recent studies have indicated that compounds similar to this compound exhibit potent antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1) channels. These channels are involved in pain sensation and inflammatory responses. For instance, a study demonstrated that certain piperidine derivatives showed high binding affinity and antagonistic activity against TRPV1, suggesting potential analgesic properties .

2. Anti-Cancer Activity

Piperidine-based compounds have been explored for their anti-cancer properties. A study focusing on piperidin-4-one derivatives found that these compounds could inhibit the growth of various cancer cell lines while promoting apoptosis through upregulation of p53 and Bax genes . The structural modifications in these compounds may enhance their efficacy as anti-cancer agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following key findings have emerged from SAR studies:

  • Hydrophobic Interactions : The presence of specific hydrophobic groups in the structure significantly influences the binding affinity to TRPV1 receptors .
  • Functional Groups : Modifications in functional groups attached to the bipiperidine structure can enhance or diminish biological activity. For example, introducing electron-withdrawing groups can improve receptor binding efficiency.

Case Study 1: Analgesic Activity

In a neuropathic pain model, a derivative of this compound was evaluated for its analgesic properties. The results indicated that this compound significantly reduced pain responses in animal models, outperforming several traditional analgesics .

Compound Pain Reduction (%) Binding Affinity (nM)
Compound A750.5
Compound B600.8
This compound850.3

Case Study 2: Cancer Cell Line Inhibition

A comparative study assessed the impact of piperidine derivatives on multiple myeloma and acute myeloid leukemia cell lines. The findings revealed that certain derivatives led to substantial reductions in cell viability while promoting apoptosis .

Cell Line Compound Tested Viability Reduction (%)
H929 (Multiple Myeloma)Compound II70
MV-4-11 (Acute Myeloid Leukemia)Compound IV65

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution, to assemble the bipiperidinyl scaffold. For example, a multicomponent approach (e.g., combining piperidine derivatives with methylamine precursors) can be employed under controlled pH and temperature . Microwave-assisted synthesis may accelerate reaction kinetics while minimizing side products . Optimization should focus on solvent selection (e.g., polar aprotic solvents), catalyst efficiency (e.g., palladium or nickel-based catalysts), and purification via column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer:

  • FTIR Spectroscopy: Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and C-N stretches at ~1030 cm⁻¹) .
  • NMR Spectroscopy: ¹H/¹³C NMR resolves stereochemistry and confirms methyl and bipiperidinyl group positions .
  • Elemental Analysis: Validates nitrogen content to assess amine loading and purity .
  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns .

Q. How can researchers determine the purity and yield of this compound post-synthesis?

  • Methodological Answer: Use HPLC with UV detection or GC-MS for purity assessment, calibrated against standard reference materials. Yield is calculated gravimetrically after purification. For amine quantification, conduct potentiometric titration or utilize the Kaiser test for primary/secondary amines .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s efficacy in CO₂ capture applications?

  • Methodological Answer:

  • Adsorption Setup: Use a batch system with a pressurized autoclave reactor (e.g., 5 psi CO₂) to measure adsorption capacity under controlled temperatures .
  • Material Functionalization: Impregnate the compound onto porous supports (e.g., mesoporous carbon) via wet impregnation, varying amine loadings (e.g., 20–50 wt.%) to optimize active sites .
  • Performance Metrics: Compare adsorption isotherms (e.g., Langmuir vs. Freundlich models) and assess regeneration stability through cyclic adsorption-desorption tests .

Q. What strategies can resolve contradictions in adsorption capacity data for amine-functionalized materials?

  • Methodological Answer: Discrepancies often arise from competing physical (surface area-dependent) and chemical (amine-CO₂ reactivity) adsorption mechanisms. To address this:

  • Conduct BET analysis to correlate surface area/pore volume changes with amine loading .
  • Use in situ FTIR to track carbamate formation, confirming chemical adsorption contributions .
  • Perform kinetic studies to decouple diffusion-limited vs. reaction-limited processes .

Q. How can researchers investigate the biological interactions of this compound with enzymatic targets?

  • Methodological Answer:

  • In Vitro Assays: Screen for inhibitory activity against enzymes (e.g., monoamine oxidases) using fluorometric or colorimetric substrates .
  • Molecular Docking: Model ligand-receptor interactions (e.g., with GPCRs or ion channels) using software like AutoDock to predict binding affinities .
  • Metabolic Stability: Assess hepatic clearance via microsomal incubation and LC-MS quantification of parent compound degradation .

Q. What methodologies assess the stability of this compound under varying environmental conditions?

  • Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Oxidative Resistance: Expose the compound to H₂O₂ or air and monitor degradation via HPLC .
  • pH-Dependent Stability: Conduct accelerated stability studies in buffers (pH 2–12) and quantify decomposition products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine
Reactant of Route 2
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine

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